

In-Depth Technical Guide to 3-Methylcyclopent-2-en-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylcyclopent-2-en-1-ol

Cat. No.: B13894865

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of **3-Methylcyclopent-2-en-1-ol**, a cyclic alcohol with potential applications in various scientific domains. This document collates available data on its fundamental physical characteristics and outlines generalized experimental protocols for their determination.

Core Physical Properties

Quantitative data for the physical properties of **3-Methylcyclopent-2-en-1-ol** is not readily available in comprehensive chemical databases. However, based on its molecular structure and data for analogous compounds, the following information has been compiled.

Property	Value	Source/Notes
Molecular Formula	C ₆ H ₁₀ O	-
Molecular Weight	98.14 g/mol	[1]
Boiling Point	Data not available	The saturated analog, 3-methylcyclopentanol, has a boiling point of 149-150 °C.[2] [3]
Melting Point	Data not available	-
Density	Data not available	The saturated analog, 3-methylcyclopentanol, has a density of 0.91 g/mL at 25 °C. [2][3]
Solubility	Data not available	Expected to be sparingly soluble in water and soluble in common organic solvents.

**Experimental Protocols for Property Determination

While specific experimental data for **3-Methylcyclopent-2-en-1-ol** is scarce, standard organic chemistry methodologies can be employed to determine its physical properties.

Boiling Point Determination (Micro Method)

Objective: To determine the boiling point of a small sample of **3-Methylcyclopent-2-en-1-ol**.

Methodology:

- A small amount of the sample is placed in a fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
- The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling point liquid (e.g., mineral oil).

- The sample is heated slowly until a steady stream of bubbles emerges from the capillary tube.
- The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

Objective: To accurately measure the density of **3-Methylcyclopent-2-en-1-ol**.

Methodology:

- A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately (m_1).
- The pycnometer is filled with distilled water of a known temperature and weighed again (m_2). The volume of the pycnometer (V) is calculated using the known density of water at that temperature.
- The pycnometer is emptied, dried thoroughly, and then filled with **3-Methylcyclopent-2-en-1-ol** at the same temperature and weighed (m_3).
- The density of the sample is calculated using the formula: $\text{Density} = (m_3 - m_1) / V$.

Solubility Determination (Visual Method)

Objective: To determine the qualitative solubility of **3-Methylcyclopent-2-en-1-ol** in various solvents.

Methodology:

- Approximately 1 mL of the solvent (e.g., water, ethanol, acetone, hexane) is placed in a small test tube.
- A few drops of **3-Methylcyclopent-2-en-1-ol** are added to the test tube.
- The mixture is agitated and observed for the formation of a homogeneous solution or the presence of separate layers.

- The compound is classified as soluble, sparingly soluble, or insoluble based on the observation.

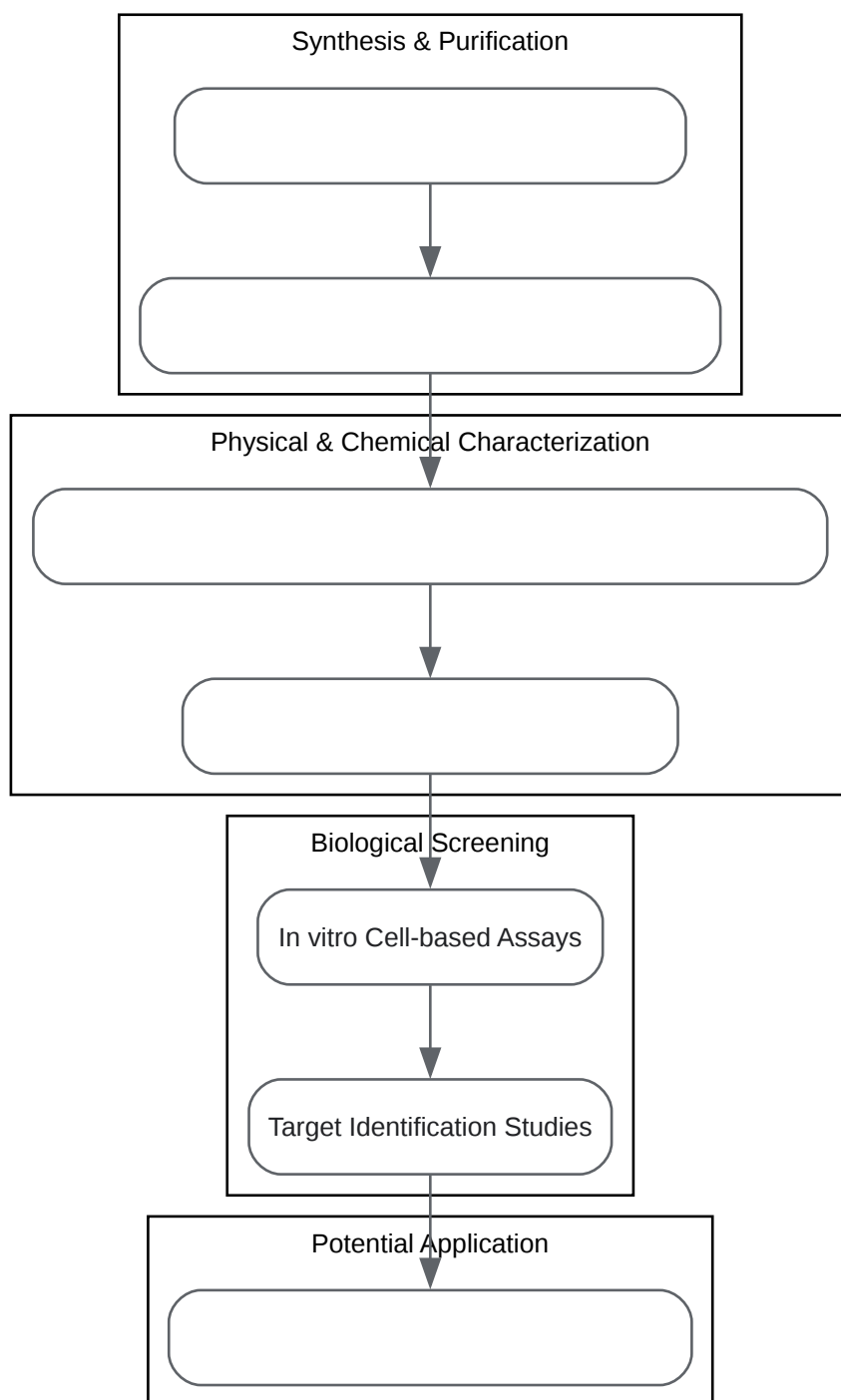
Signaling Pathways and Experimental Workflows

Currently, there is a lack of published literature detailing the specific involvement of **3-Methylcyclopent-2-en-1-ol** in biological signaling pathways or established experimental workflows in the context of drug development. The majority of available research focuses on its ketone analog, 3-methylcyclopent-2-en-1-one.

Further research is required to elucidate any potential biological activity and to develop relevant experimental procedures. A logical starting point for such investigations would be to explore its synthesis and subsequent use as a chiral building block in the synthesis of more complex molecules with potential therapeutic applications.

Logical Workflow for Investigating 3-Methylcyclopent-2-en-1-ol

The following diagram illustrates a logical workflow for the initial investigation of **3-Methylcyclopent-2-en-1-ol** in a research setting.



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Caption: A logical workflow for the synthesis, characterization, and initial biological screening of **3-Methylcyclopent-2-en-1-ol**.

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- To cite this document: BenchChem. [In-Depth Technical Guide to 3-Methylcyclopent-2-en-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13894865#physical-properties-of-3-methylcyclopent-2-en-1-ol]

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